molecular formula C21H17NO4S2 B3702263 2-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXYBENZOATE

2-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXYBENZOATE

Cat. No.: B3702263
M. Wt: 411.5 g/mol
InChI Key: IQULBNIUHAMDOT-AQTBWJFISA-N
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Description

2-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxybenzoate is a complex organic compound that features a thiazolidine ring, a phenyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-allyl-4-oxo-2-thioxo-1,3-thiazolidine with a benzaldehyde derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S2/c1-3-12-22-19(23)18(28-21(22)27)13-15-6-4-5-7-17(15)26-20(24)14-8-10-16(25-2)11-9-14/h3-11,13H,1,12H2,2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQULBNIUHAMDOT-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXYBENZOATE
Reactant of Route 2
2-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXYBENZOATE
Reactant of Route 3
Reactant of Route 3
2-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXYBENZOATE
Reactant of Route 4
2-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXYBENZOATE
Reactant of Route 5
Reactant of Route 5
2-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXYBENZOATE
Reactant of Route 6
Reactant of Route 6
2-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXYBENZOATE

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